molecular formula C8H3BrN2O4 B1417192 5-Bromo-3-cyano-2-nitrobenzoic acid CAS No. 1805572-60-4

5-Bromo-3-cyano-2-nitrobenzoic acid

Cat. No.: B1417192
CAS No.: 1805572-60-4
M. Wt: 271.02 g/mol
InChI Key: MTIOOYXJCXDEIG-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-nitrobenzoic acid: is an organic compound with the molecular formula C8H3BrN2O4. It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-2-nitrobenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-3-cyano-2-nitrobenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 5-hydroxy-3-cyano-2-nitrobenzoic acid.

    Reduction: 5-Bromo-3-cyano-2-aminobenzoic acid.

    Oxidation: 5-Bromo-3-carboxy-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 5-Bromo-3-cyano-2-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its unique functional groups make it a valuable precursor in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyano-2-nitrobenzoic acid depends on its application. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can contribute to the compound’s reactivity and potential cytotoxic effects.

Comparison with Similar Compounds

    5-Bromo-2-nitrobenzoic acid: Lacks the cyano group, which affects its reactivity and applications.

    3-Cyano-2-nitrobenzoic acid: Lacks the bromine atom, leading to different chemical properties and reactivity.

    5-Bromo-3-nitrobenzoic acid:

Uniqueness: 5-Bromo-3-cyano-2-nitrobenzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various synthetic and industrial applications.

Properties

IUPAC Name

5-bromo-3-cyano-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)7(11(14)15)6(2-5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIOOYXJCXDEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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